N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes an anthracene moiety, a triazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. One common method starts with the preparation of anthracene-9-carbaldehyde, which is then reacted with hydrazine derivatives to form the hydrazone intermediate. This intermediate undergoes further reactions with triazole derivatives and chlorophenyl compounds under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce various hydrazine derivatives .
Scientific Research Applications
N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and anthracene moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carbaldehyde: Shares the anthracene moiety but lacks the triazole and chlorophenyl groups.
4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole: Contains the triazole and chlorophenyl groups but lacks the anthracene moiety.
Hydrazone derivatives: Similar in structure but may vary in the substituents attached to the hydrazone group.
Uniqueness
N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of an anthracene moiety, a triazole ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C31H22ClN5OS |
---|---|
Molecular Weight |
548.1 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C31H22ClN5OS/c32-24-14-16-25(17-15-24)37-30(21-8-2-1-3-9-21)35-36-31(37)39-20-29(38)34-33-19-28-26-12-6-4-10-22(26)18-23-11-5-7-13-27(23)28/h1-19H,20H2,(H,34,38)/b33-19+ |
InChI Key |
BQJKOEUUDGMVAN-HNSNBQBZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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